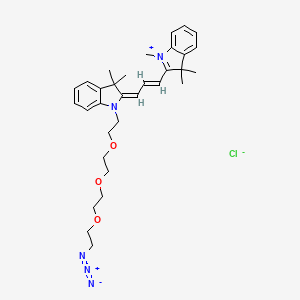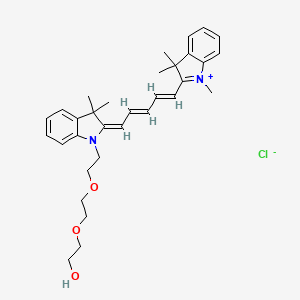
NOSO-95179
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NOSO-95179 is an antibacterial compound that bind to the bacterial ribosome and kill bacteria through inhibition of the translation. NOSO-95C showed promising in vitro and in vivo efficacy against Enterobacteriaceae.
Applications De Recherche Scientifique
Antibacterial Activity and Structure-Activity Relationship
A key area of research on NOSO-95179, an Odilorhabdin class nonapeptide, involves its antibacterial properties. A study by Loža et al. (2020) delved into the structure-activity relationship (SAR) of NOSO-95179. They synthesized variants by altering amino acids in specific positions and assessed their antibacterial efficacy against Enterobacteriaceae strains. This work is significant in understanding how structural modifications of NOSO-95179 influence its antibacterial activity, which is crucial for developing effective antimicrobial agents (Loža et al., 2020).
Role of Nitric Oxide Synthase in Various Conditions
While NOSO-95179 is specifically studied for its antibacterial potential, broader research on nitric oxide synthase (NOS), the enzyme family to which it belongs, reveals its diverse roles in physiological and pathological conditions. For instance, Lind et al. (2017) reviewed the dual nature of inducible NOS (iNOS), highlighting its harmful effects in cardiovascular diseases like atherosclerosis and its potential beneficial roles. This insight into iNOS underscores the complexity of NOS enzymes in health and disease, offering a context for understanding the broader implications of NOSO-95179's function (Lind et al., 2017).
Developmental Effects of eNOS Deficiency
Research on endothelial NOS (eNOS), another member of the NOS family, also provides valuable information. Hefler et al. (2001) investigated the effects of eNOS deficiency on fetal and perinatal development in mice. Their findings showed abnormal development, including fetal growth restriction and limb abnormalities, in eNOS-deficient mice. This research highlights the critical role of NOS enzymes in developmental processes, thereby providing a backdrop to appreciate the potential developmental implications of NOSO-95179 (Hefler et al., 2001).
Regulation of NOS in Immune Cells and Disease
The regulation of NOS, particularly iNOS, on immune cells and its role in diseases is another area of significant research. A review by Xue et al. (2018) delved into the relationship between iNOS and immune cells like T cells and macrophages. This review, based on extensive laboratory research, provides insights into the immunoregulatory functions of NOS, which could be relevant to understanding how NOSO-95179 might interact with or affect immune functions (Xue et al., 2018).
Propriétés
Nom du produit |
NOSO-95179 |
|---|---|
Formule moléculaire |
C44H77N17O11 |
Poids moléculaire |
1020.208 |
Nom IUPAC |
(Z)-7-amino-2-((S)-6-amino-2-((S)-2-((S)-1-((2R,8S,11S,14S)-14,18-diamino-11-((S)-2-amino-1-hydroxyethyl)-2-(3-aminopropyl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanoyl)pyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanamido)hexanamido)-7-iminohept-2-enoic acid |
InChI |
InChI=1S/C44H77N17O11/c1-25(55-42(69)36(33(62)21-48)60-38(65)27(49)10-4-6-16-45)37(64)53-23-35(63)56-29(13-8-18-47)43(70)61-19-9-14-32(61)41(68)59-31(20-26-22-52-24-54-26)40(67)57-28(11-5-7-17-46)39(66)58-30(44(71)72)12-2-3-15-34(50)51/h12,22,24-25,27-29,31-33,36,62H,2-11,13-21,23,45-49H2,1H3,(H3,50,51)(H,52,54)(H,53,64)(H,55,69)(H,56,63)(H,57,67)(H,58,66)(H,59,68)(H,60,65)(H,71,72)/b30-12-/t25-,27-,28-,29+,31-,32-,33-,36-/m0/s1 |
Clé InChI |
IIMLLJVGYGUVQJ-JKSAVDOXSA-N |
SMILES |
N[C@@H](CCCCN)C(N[C@@H]([C@@H](O)CN)C(N[C@@H](C)C(NCC(N[C@H](CCCN)C(N1[C@H](C(N[C@@H](CC2=CN=CN2)C(N[C@@H](CCCCN)C(N/C(C(O)=O)=C\CCCC(N)=N)=O)=O)=O)CCC1)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NOSO-95179; NOSO 95179; NOSO95179; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)

